Triphenyl phosphite

Descripción

Overview of Triphenyl Phosphite (B83602) (TPP) as a Chemical Entity

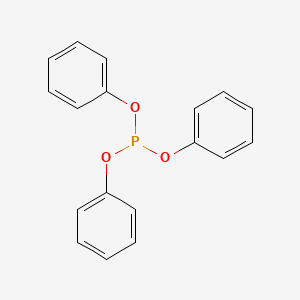

Triphenyl phosphite (TPP), with the chemical formula CHOP or P(OCH), is an organophosphorus compound derived from phosphorous acid and phenol (B47542). qidi-chem.comwikipedia.orgpenpet.com It possesses a molecular weight of 310.28 g/mol . qidi-chem.comwikipedia.orgfishersci.caparchem.comchemicalbook.com At room temperature, TPP typically presents as a colorless to pale yellow viscous liquid, though it can exist as a crystalline solid or viscous melt depending on ambient temperatures, given its melting point ranges from 22 to 25 °C. qidi-chem.comwikipedia.orgpenpet.comchemicalbook.comatamanchemicals.comontosight.ai It is characterized by a faint, slightly phenolic odor. qidi-chem.compenpet.comchemicalbook.comatamanchemicals.comontosight.ai

Structurally, TPP features a central phosphorus atom covalently bonded to three phenoxy groups, with each phenyl ring connected to the phosphorus via an oxygen atom. wikipedia.orgpenpet.comchemicalbook.comontosight.aisolubilityofthings.com This arrangement renders the phosphorus atom electron-rich, imparting nucleophilic character to the compound, which is fundamental to its reactivity in various chemical transformations. qidi-chem.com

The common method for preparing this compound involves the reaction of phosphorus trichloride (B1173362) with phenol, typically carried out in a moisture-free environment and often in the presence of a catalytic amount of a base. wikipedia.orgpenpet.comchemicalbook.comnih.gov

Table 1: Key Physical and Chemical Properties of this compound

Significance of TPP in Contemporary Chemical Synthesis and Materials Science

This compound holds significant importance in both contemporary chemical synthesis and materials science due to its multifaceted reactivity and stabilizing properties.

In Chemical Synthesis: TPP serves as a crucial reagent and catalyst in a variety of organic reactions. It is employed in reactions such as the Wittig Reaction, facilitating the conversion of carbonyl groups in aldehydes and ketones into carbon-carbon double bonds, which is vital for constructing complex organic molecules. qidi-chem.com It also plays a role in the phosphorylation of alcohols and the formation of phosphonate (B1237965) esters. solubilityofthings.com TPP can convert alcohols into alkyl halides atamanchemicals.com and acts as a peptide coupling agent. atamanchemicals.com

A notable application of TPP is its use as a low-temperature source of singlet oxygen when combined with ozone, forming an adduct known as this compound ozonide. atamanchemicals.comwikipedia.org Furthermore, TPP-halogen-based reagents, such as chlorotriphenoxyphosphonium chloride and bromotriphenoxyphosphonium bromide, are utilized for the mild synthesis of vinyl halides from enolizable ketones and gem-dihalides from aldehydes. organic-chemistry.org As a catalyst, TPP demonstrates utility in highly selective allylic alkylation reactions with carbon nucleophiles, enabling the efficient construction of valuable quaternary carbon centers in organic molecules. chemicalbook.com It also functions as a reactant in the synthesis of novel diruthenium di-μ-hydrido complexes. chemicalbook.com Additionally, TPP is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai

In PVC applications, TPP functions as a chelating agent, coordinating with metal soaps used as stabilizers to reduce the detrimental effects of metal chlorides, which helps maintain product transparency and inhibit discoloration. penpet.comchemicalbook.comatamanchemicals.com Beyond stabilization, TPP is used as a plasticizer penpet.comontosight.ai and a diluent for epoxy resins. parchem.com It is also incorporated as an additive in lubricants to enhance their performance and stability. ontosight.ai TPP finds application in synthetic rubber and alkyd resins penpet.comchemicalbook.comatamanchemicals.com and can serve as a catalyst in polymerization reactions, influencing the process and the resulting polymer's structure and properties. qidi-chem.com In organometallic chemistry, TPP is a common ligand, forming zero-valent complexes with transition metals like nickel, palladium, and platinum. wikipedia.orgatamanchemicals.com Notably, nickel complexes incorporating TPP as a ligand act as homogeneous catalysts for the hydrocyanation of alkenes. wikipedia.orgchemicalbook.comatamanchemicals.com

Scope and Objectives of the Academic Research Outline

This academic research outline aims to provide a thorough and scientifically accurate overview of this compound. The primary objectives are to detail its fundamental chemical properties, elucidate its synthetic pathways, and comprehensively explore its diverse applications in advanced chemical synthesis and materials science. By consolidating current knowledge, this article seeks to highlight TPP's significance as a versatile reagent, ligand, and additive, underscoring its indispensable contributions across various chemical disciplines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLLSGMXQDNUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P, Array | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026252 | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

680 °F at 760 mmHg (NTP, 1992), 360 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

>1 (air = 1) | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale yellow solid or oily liquid | |

CAS No. |

101-02-0 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P45GRD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthetic Methodologies for Triphenyl Phosphite

Optimized Synthetic Pathways for Triphenyl Phosphite (B83602) and Its Derivatives

Optimization efforts in triphenyl phosphite synthesis have explored both continuous flow and batch reactor techniques to improve reaction kinetics, efficiency, and scalability.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a highly efficient technique for preparing this compound and its derivatives, offering significant advantages over traditional batch methods, including improved synthetic efficiency, enhanced heat and mass transfer, and simplified scale-up acs.orgacs.orgnih.govresearchgate.net.

Microreactors play a crucial role in continuous flow synthesis due to their large surface-to-volume ratio, which facilitates enhanced heat and mass transfer acs.orgresearchgate.net. This allows for precise control over reaction temperature and rapid reaction optimization without compromising safety, especially for exothermic reactions acs.orgresearchgate.net. For the synthesis of this compound, microreactors have significantly shortened reaction times. For instance, a novel continuous flow method utilizing a microreactor achieved the target product with a total residence time of just 20 seconds, a substantial reduction compared to standard single batch reaction conditions acs.orgacs.orgnih.govacs.orgresearchgate.net. This rapid synthesis in microreactors leads to improved chemical selectivity and safer handling of the reaction researchgate.net.

Employing optimized stoichiometric reactant ratios in continuous flow synthesis contributes to increased efficiency, economic viability, and environmental friendliness by minimizing chemical waste production acs.orgacs.orgnih.govnih.govacs.orgresearchgate.net. In the continuous flow synthesis of tris(2,4-di-tert-butylphenyl) phosphite, for example, the reaction was performed using 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride (B1173362) in a stoichiometric ratio of 3:1 acs.org. This precise control helps to prevent the formation of undesired intermediates that can arise when the base is insufficient to neutralize the HCl liberated during the reaction acs.orgacs.org.

The continuous flow approach offers ease of scale-up, allowing for the transition from laboratory-scale experiments to kilogram-scale production acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netguidechem.com. Scale-up apparatus has been designed and assembled to facilitate industrial production. For instance, tris(2,4-di-tert-butylphenyl) phosphite has been successfully produced at a rate of up to 18.4 kg/h with an 88% yield using a scaled-up continuous flow setup acs.orgacs.orgnih.govnih.govacs.orgresearchgate.netguidechem.com. This demonstrates the industrial applicability and efficiency of continuous flow methods for high-volume production.

Stoichiometric Reactant Ratios for Efficiency and Sustainability

Batch Reactor Optimization

While continuous flow offers significant advantages, batch reactor optimization remains a critical area of study for understanding fundamental reaction parameters and informing continuous process design. The synthesis of triphenyl phosphites in batch reactors involves the reaction of phenols with phosphorus trichloride, typically in the presence of a base acs.orgacs.org.

Optimizing reaction conditions in batch reactors, including temperature, solvent, and the type and amount of base, significantly impacts the yield of this compound.

Temperature: The reaction temperature plays a crucial role in the yield of this compound. While initial reactions might be performed at lower temperatures (e.g., 40 °C) to manage the vigorous exothermic nature of adding phosphorus trichloride, increasing the temperature generally enhances the reaction rate and yield acs.orgacs.org. For instance, increasing the second-stage reaction temperature to 70 °C resulted in an 82% yield for tris(2,4-di-tert-butylphenyl) phosphite in a batch process acs.orgnih.gov. However, excessively high temperatures can lead to decreased yields due to the volatilization of phosphorus trichloride; a yield of 75% was observed at 80 °C, compared to 82% at 70 °C acs.orgnih.gov. Research also indicates that a high yield of 98.5% of this compound can be achieved at 160 °C, with yields increasing significantly when the temperature is raised from 140 °C to 160 °C researchgate.net.

Solvent: The choice of solvent is critical as it affects the solubility of reactants, products, and byproducts, and can influence reaction kinetics and potential for clogging in continuous systems acs.orgacs.org. In batch processes, various solvents have been screened. Toluene has been identified as a highly effective solvent, yielding the highest product yields in some optimization studies acs.orgguidechem.comnih.gov. Other solvents like chloroform (B151607) have also shown excellent solubility for byproducts such as triethylamine (B128534) hydrochloride, preventing blockage in microreactors acs.org. Generally, polar aprotic solvents are beneficial for the reaction, with exceptions like methanol (B129727) when using sodium as a base researchgate.net.

Base: The base acts as an acid-binding agent to neutralize the HCl released during the reaction, which is crucial for improving reaction efficiency and preventing the formation of undesired byproducts acs.orgacs.org. Different bases have been evaluated for their effectiveness in batch synthesis. Triethylamine (TEA) has been found to be a highly effective base, with an optimal amount often around 3.3 equivalents relative to phosphorus trichloride acs.orgacs.orgguidechem.comnih.gov. Pyridine (B92270) and benzothiazole (B30560) have also been reported to give excellent yields in traditional batch methods acs.orgacs.orgresearchgate.net. The table below summarizes the effect of different bases on the yield of tris(2,4-di-tert-butylphenyl) phosphite in a batch process. nih.gov

Table 1: Effect of Base on Yield in Batch Synthesis of Tris(2,4-di-tert-butylphenyl) Phosphite nih.gov

| Entry | Base | Equivalents | Reaction Temp (°C) | Solvent | Yield (%) |

| 1 | TEA | 3 | 40 + 50 | Toluene | 55 |

| 2 | Pyridine | 3 | 40 + 50 | Toluene | 52 |

| 3 | DMAP | 3 | 40 + 50 | Toluene | 49 |

| 4 | DIEA | 3 | 40 + 50 | Toluene | 41 |

| 5 | Imidazole | 3 | 40 + 50 | Toluene | 33 |

| 6 | N-methylimidazole | 3 | 40 + 50 | Toluene | 50 |

| 7 | TEA | 3.15 | 40 + 50 | Toluene | 60 |

| 8 | TEA | 3.3 | 40 + 50 | Toluene | 74 |

Note: Reaction conditions for the above table were 2,4-di-tert-butylphenol (0.06 mol) and phosphorus trichloride (0.02 mol) in a 250 mL 3-necked round bottom flask, with initial temperature at 40 °C and then reacted at a higher temperature for 3 hours. The equivalent of base refers to the molar ratio with phosphorus trichloride. nih.gov

Table 2: Effect of Solvent on Yield in Batch Synthesis of Tris(2,4-di-tert-butylphenyl) Phosphite nih.gov

| Entry | Solvent | Yield (%) |

| 8 | Toluene | 74 |

| 9 | CH₂Cl₂ | 69 |

| 10 | Xylenes | 72 |

| 11 | MeCN | 70 |

| 12 | THF | 63 |

| 13 | CHCl₃ | 72 |

| 14 | ClCH₂CH₂Cl | 68 |

Note: Reaction conditions for the above table used TEA (3.3 equivalents) as the base, with initial temperature at 40 °C and then reacted at 50 °C for 3 hours. nih.gov

Table 3: Effect of Temperature on Yield in Batch Synthesis of Tris(2,4-di-tert-butylphenyl) Phosphite nih.gov

| Entry | Reaction Temp (°C) | Yield (%) |

| 15 | 40 + 60 | 80 |

| 16 | 40 + 70 | 82 |

| 17 | 40 + 80 | 75 |

Note: Reaction conditions for the above table used TEA (3.3 equivalents) as the base and Toluene as the solvent. The reaction was initially performed at 40 °C, then at the higher temperature for 3 hours. nih.gov

Use of Merrifield Resin-Supported Piperazine and 1-Methylpiperazine

Reaction Kinetics and Mechanistic Studies in TPP Synthesis

First-Order Reaction Kinetics in TPP Synthesis

The synthesis of this compound from phenol (B47542) and phosphorus trichloride has been investigated for its reaction kinetics. Studies have indicated that the reaction proceeds as a first-order reaction. This kinetic behavior is observed when the concentration of phenol is maintained in significant excess throughout the reaction, effectively making its concentration practically constant. researchgate.netresearchgate.netbegellhouse.com Under such conditions, the reaction rate primarily depends on the concentration of phosphorus trichloride. The first-order rate constant can be determined by fitting experimental data to a first-order rate equation. For instance, a rate constant of 0.007926 lit/mol·h has been reported at an optimal temperature of 160°C. researchgate.net

Influence of Reaction Temperature and Mole Ratio on Yield

Reaction temperature and the mole ratio of reactants are critical parameters significantly influencing the yield of this compound. Research demonstrates a direct correlation between increasing temperature and higher TPP yield within a certain range. For example, the yield of this compound was observed to be very low at 120°C but increased substantially when the temperature was raised to 140°C and further to 160°C. The highest reported yield of 98.5% was achieved at 160°C. researchgate.net However, excessively high temperatures, such as 80°C in some continuous flow processes, can lead to a decrease in yield due to the volatilization of phosphorus trichloride. acs.orgacs.org

The mole ratio of phenol to phosphorus trichloride also plays a pivotal role. While the stoichiometric requirement for the reaction is typically 3 moles of phenol to 1 mole of PCl₃, using an excess of phenol has been shown to increase the yield. For example, at 160°C, a stoichiometric mole ratio (1:3, PCl₃:phenol) resulted in a yield of approximately 52%. Increasing the mole ratio of phenol to phosphorus trichloride to 1:6 (PCl₃:phenol) improved the yield to 75%, and further increasing it to 1:9 (PCl₃:phenol) resulted in a high yield of 98.5%. researchgate.netresearchgate.net This excess of phenol helps drive the equilibrium towards product formation and ensures that the reaction can be considered first-order with respect to PCl₃. researchgate.net

The following table illustrates the influence of mole ratio on the yield of this compound at 160°C:

| Mole Ratio (PCl₃:Phenol) | Yield of this compound (%) |

| 1:3 (Stoichiometric) | 52 |

| 1:6 | 75 |

| 1:9 | 98.5 |

Role of Nitrogen Sparging in HCl Removal and Reaction Rate Enhancement

During the synthesis of this compound from phenol and phosphorus trichloride, hydrogen chloride (HCl) is liberated as a byproduct. The removal of this HCl is crucial for shifting the reaction equilibrium towards product formation and enhancing the reaction rate. Nitrogen sparging has been identified as an effective method for achieving this. researchgate.netbegellhouse.comresearchgate.net

The continuous removal of HCl vapors by nitrogen sparging helps to prevent the reverse reaction and accelerates the forward reaction. Studies have shown that nitrogen sparging significantly aids in HCl removal, particularly at lower temperatures where the viscosity of the reaction mixture is higher, impeding HCl diffusion. At higher temperatures, HCl tends to diffuse out more easily even without nitrogen sparging. The presence of HCl in the reaction mixture can slow down the reaction rate. By efficiently removing HCl, nitrogen sparging contributes to a higher reaction rate and improved yield of this compound. researchgate.netbegellhouse.com For instance, the kinetic constant was observed to increase from 0.006950 lit/mol·h to 0.007926 lit/mol·h with nitrogen sparging, indicating an enhancement in reaction rate. researchgate.net

Proposed Multi-Step Reaction Mechanisms (e.g., from Phenols and PCl₃)

PCl₃ + 3 C₆H₅OH → P(OC₆H₅)₃ + 3 HCl wikipedia.org

The proposed mechanism involves the stepwise replacement of chlorine atoms in phosphorus trichloride by phenoxy groups. This process generates intermediate chlorophosphite compounds.

Step 1: Formation of Monophenyl Chlorophosphite PCl₃ + C₆H₅OH → C₆H₅OPCl₂ (Monophenyl chlorophosphite) + HCl

Step 2: Formation of Diphenyl Chlorophosphite C₆H₅OPCl₂ + C₆H₅OH → (C₆H₅O)₂PCl (Diphenyl chlorophosphite) + HCl

Step 3: Formation of this compound (C₆H₅O)₂PCl + C₆H₅OH → P(OC₆H₅)₃ (this compound) + HCl

The main byproducts, particularly when a base is insufficient to neutralize the liberated HCl, are the mono-substituted (monophenyl chlorophosphite) and di-substituted (diphenyl chlorophosphite) intermediates from steps 1 and 2. acs.orgacs.org The use of an acid-binding agent, such as a base (e.g., triethylamine, pyridine), is often employed to efficiently neutralize the HCl produced, thereby driving the reaction to completion and improving the yield of this compound. acs.orgacs.orgresearchgate.net

Iii. Reactivity and Mechanistic Investigations of Triphenyl Phosphite

Fundamental Reaction Pathways and Transformations

Triphenyl phosphite (B83602) engages in a variety of fundamental reaction pathways driven by the nucleophilic character of its phosphorus atom and its ability to act as a reducing agent. These transformations are crucial in the synthesis of other organophosphorus compounds and the modification of various organic functionalities.

The phosphorus atom in triphenyl phosphite possesses a lone pair of electrons, rendering it nucleophilic. qidi-chem.comresearchgate.net This electron-rich nature allows TPP to interact with electrophilic reagents, making it a valuable nucleophilic reagent in numerous reactions. qidi-chem.com While its nucleophilicity is generally less pronounced than that of tertiary phosphines, this reduced nucleophilicity can sometimes lead to increased selectivity in certain reactions. researchgate.net For instance, the phosphorus atom in TPP has a positive atomic charge, but its free electron pair enables it to attack electrophiles. researchgate.net

This compound serves as a key precursor in the synthesis of tertiary phosphines. A notable example is the preparation of trimethylphosphine (B1194731) (P(CH₃)₃) through the reaction of TPP with Grignard reagents, such as methylmagnesium chloride. wikipedia.orgwikipedia.org This method is often preferred over reactions involving highly electrophilic phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) due to its convenience and reduced propensity for P-P coupling side reactions, which can occur when using phosphorus halides directly with Grignard reagents. acs.org The reaction proceeds as follows:

(C₆H₅O)₃P + 3 CH₃MgBr → P(CH₃)₃ + 3 C₆H₅OMgBr wikipedia.org

This compound undergoes quaternization reactions with alkyl halides, forming phosphonium (B103445) salts. For example, TPP reacts with methyl iodide (CH₃I) to yield a methyltriphenoxyphosphonium iodide salt: wikipedia.org

(C₆H₅O)₃P + CH₃I → [CH₃(C₆H₅O)₃P]⁺I⁻ wikipedia.org

Similar quaternization reactions have been observed with other alkyl halides, although some may lead to polymerization depending on the specific alkyl halide and reaction conditions. acs.org The formation of these phosphonium salts is a common characteristic of phosphines and phosphites due to the nucleophilic nature of the phosphorus atom. wikipedia.org

This compound exhibits reducing properties, enabling its use in deoxygenation reactions.

Deoxygenation of Sulfoxides to Sulfides: While triphenylphosphine (B44618) is well-known for deoxygenating sulfoxides to sulfides, phosphites can also be involved in such processes. For instance, triethylphosphite (P(OEt)₃) in combination with gold nanoparticles (Au NPs) has been shown to be effective for the selective reduction of sulfoxides using molecular hydrogen as a reductant. researchgate.net This suggests a role for phosphites in redox transformations involving sulfur-oxygen bonds.

Deoxygenation of Aliphatic Epoxides to Alkenes: this compound is an effective reductant for the stereospecific deoxygenation of unactivated aliphatic epoxides to alkenes. This transformation is typically achieved in the presence of a catalytic amount of rhenium heptoxide (Re₂O₇) under neutral conditions. researchgate.netacs.orgorganic-chemistry.orgnih.gov

The mechanism for this deoxygenation involves the formation of a rhena-2,5-dioxolane intermediate. This intermediate subsequently undergoes olefin extrusion, leading to the formation of the alkene and regeneration of the rhenium catalyst. organic-chemistry.org The electron-deficient nature of this compound is crucial for enhancing stereoselectivity and facilitating the reduction of Re₂O₇ to form the active catalytic species. organic-chemistry.orgnih.gov This method is compatible with various functional groups, making it valuable for complex organic syntheses. organic-chemistry.org

Table 1: Deoxygenation of Aliphatic Epoxides to Alkenes using TPP

| Substrate Class | Reagent System | Outcome | Stereospecificity | Conditions | Reference |

| Aliphatic Epoxides | TPP + Catalytic Re₂O₇ | Alkenes | Stereospecific | Neutral | acs.orgorganic-chemistry.org |

This compound can facilitate the conversion of alcohols into alkyl halides. This reaction is analogous to the Appel reaction, which commonly employs triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄). organic-chemistry.orgwikipedia.orgsinica.edu.tw In the context of TPP, a general procedure involves refluxing a mixture of an alcohol, this compound, and an alkyl, hydrogen, or other halide. londonmet.ac.uk

The proposed mechanism involves the initial formation of an intermediate where the alcohol oxygen attacks the phosphorus atom of TPP, generating an alkoxyphosphonium intermediate. Subsequent nucleophilic attack by a halide ion on the carbon atom bearing the oxygen leads to the displacement of this compound oxide and the formation of the alkyl halide. sinica.edu.twlondonmet.ac.uk This process typically proceeds with inversion of configuration if the carbon center is asymmetric. organic-chemistry.orgsinica.edu.tw

Table 2: Conversion of Alcohols to Alkyl Halides using TPP

| Reactant | Reagent System | Product Class | Stereochemistry (if applicable) | Reference |

| Alcohols | TPP + R'Hal (alkyl, H, or other) | Alkyl Halides | Inversion of configuration | londonmet.ac.uk |

Deoxygenation Processes (e.g., Sulfoxides to Sulfides, Aliphatic Epoxides to Alkenes)

Radical Reaction Mechanisms

This compound is also known to participate in radical reaction mechanisms, leading to the formation of various organophosphorus compounds. A notable example is the radical arylation of this compound. This reaction, catalyzed by inexpensive salicylic (B10762653) acid, proceeds via a radical-radical coupling mechanism, consistent with the persistent radical effect. ua.esorganic-chemistry.orgacs.org This methodology allows for the straightforward and scalable synthesis of diphenyl arylphosphonates from anilines and TPP under mild conditions (e.g., 20 °C). organic-chemistry.orgacs.org

Furthermore, in coordination chemistry, manganese carbonyl radicals with this compound ligands, often generated through photochemical degradation, have been shown to undergo intramolecular reactions. These reactions involve the abstraction of hydrogen from a benzene (B151609) ring within the this compound moieties, leading to the formation of orthometalated products. oup.com This highlights TPP's involvement in complex radical processes, particularly in the presence of transition metal species.

Table 3: Examples of Radical Reactions Involving TPP

| Reaction Type | Key Reagents/Conditions | Product Class | Mechanistic Insight | Reference |

| Radical Arylation | TPP + Anilines + Salicylic Acid (catalyst) | Diphenyl Arylphosphonates | Radical-radical coupling (Persistent Radical Effect) | ua.esorganic-chemistry.orgacs.org |

| Orthometalation | TPP (as ligand) + Manganese Carbonyl Radicals (photochemically generated) | Orthometalated Products | Intramolecular H abstraction from TPP phenyl rings | oup.com |

Radical Arylation Catalyzed by Salicylic Acid

This compound is a key reactant in the straightforward and scalable synthesis of diphenyl arylphosphonates from anilines. This transformation is efficiently promoted by inexpensive salicylic acid (SA) as a catalytic agent. The reaction proceeds under mild conditions, typically at 20 °C and completing within 1-2 hours. acs.orgorganic-chemistry.org

Mechanistic investigations suggest that this radical arylation proceeds via a radical-radical coupling pathway, consistent with the Persistent Radical Effect. The process involves the catalytic generation of aryl radicals from anilines, which are initially transformed into diazonium salts using tert-butyl nitrite (B80452) (TBN) in the presence of salicylic acid. These aryl radicals then couple with phosphanyl radicals, which are derived from this compound. organic-chemistry.orgrsc.org This methodology demonstrates broad functional group tolerance and is amenable to gram-scale synthesis, offering a significant improvement over existing methods for aryl phosphonate (B1237965) preparation. acs.orgorganic-chemistry.orgrsc.org

Photoinduced Reductive Generation of Aryl Radicals

This compound and other trisubstituted phosphites have been successfully employed to trap aryl radicals generated through photoinduced reductive processes. ua.es The formation of aryl radicals can be initiated via photoinduced electron transfer, either through photoredox catalysis or the formation of electron donor-acceptor (EDA) complexes. rsc.org Various precursors can be used for the reductive generation of aryl radicals, including aryl halides, aryl diazonium salts, sulfonium (B1226848) salts, and iodonium (B1229267) salts. rsc.org

In specific applications, photoinduced transition-metal- and photosensitizer-free cross-coupling reactions of aryl halides with H-phosphonates (including dialkyl phosphonates and diarylphosphine oxides) have been reported, demonstrating the utility of this approach. acs.org Mechanistically, trivalent phosphines, such as triphenyl phosphine (B1218219), can undergo photoinduced single-electron transfer (SET) to form a radical cation (e.g., PPh₃•⁺). This radical cation can then be trapped by suitable (thio)alcohols, leading to further transformations. rsc.org

Single-Electron Oxidation of Arenes and Nucleophilic Addition of Phosphites

The single-electron oxidation of arenes can lead to the formation of radical cations, which are highly reactive intermediates capable of undergoing nucleophilic addition reactions with phosphites. ua.es A visible light-induced, external oxidant-free oxidative phosphonylation of C(sp2)-H bonds has been developed, where an electron-rich arene radical cation serves as a crucial reactive intermediate. researchgate.netresearchgate.net

In one proposed mechanism, the interaction between this compound (TPP) and a salicyloyl radical can result in a single-electron transfer, forming a phosphoniumyl radical cation. This intermediate subsequently leads to the generation of a phosphanyl radical. rsc.org Furthermore, phosphines can undergo direct oxidation via SET to yield phosphonium ions, which can then participate in ionic, Arbuzov-type reactions to form phosphine oxides or phosphates, depending on the substituents. acs.org

Reactions with Diaryliodonium Salts under Photochemical Conditions

This compound reacts with diaryliodonium salts under photochemical conditions, specifically visible-light illumination, in the presence of a base to yield aryl phosphonates. ua.esorganic-chemistry.orgacs.org This reaction proceeds smoothly and exhibits tolerance to a wide range of functional groups, making it a valuable method for synthesizing pharmaceutically relevant compounds. organic-chemistry.orgacs.org

Mechanistic investigations, including techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, support a mechanism involving the formation of an electron donor-acceptor complex. ua.esacs.org The metal-free nature of these reactions is particularly advantageous in the preparation of pharmaceutical compounds, as it avoids potential contamination by trace metal residues. uw.edu.pl

Photoinduced Oxidation of Arylhydrazines

The photoinduced oxidation of arylhydrazines offers a pathway to generate aryl radicals, which can then be effectively trapped by trialkyl phosphites. ua.es This process typically utilizes an organic photocatalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive, conducted under aerobic conditions. ua.es

In a related development, a novel CuO-catalyzed coupling reaction has been reported, enabling the reaction of arylhydrazines with trialkyl phosphites to produce arylphosphonates. This reaction proceeds at 80 °C in air, notably without the need for external reductants, oxidants, or ligands. researchgate.netresearchgate.net

Reactions with Hydroperoxides and Antioxidant Mechanisms

This compound is widely recognized for its role as an antioxidant, particularly in the stabilization of polymeric materials and lubricating oils. aston.ac.ukvinatiorganics.commdpi.comresearchgate.net Its primary mechanism of action involves the decomposition of hydroperoxides. vinatiorganics.commdpi.comresearchgate.net Phosphites effectively reduce hydroperoxides (ROOH) to less reactive alcohols (ROH), while simultaneously being oxidized themselves to their corresponding five-valent derivatives, phosphates (P=O). vinatiorganics.commdpi.comresearchgate.netiupac.org Beyond hydroperoxide decomposition, phosphites also exhibit a reducing effect on alkyl peroxy radicals. mdpi.com

Stoichiometric Reactions with Hydroperoxides

This compound reacts with hydroperoxides in a strictly stoichiometric 1:1 ratio. aston.ac.ukiupac.orgrsc.org For instance, in reactions with 1-methyl-1-phenylethyl hydroperoxide or cumene (B47948) hydroperoxide, one molecule of this compound reacts with one molecule of the hydroperoxide. aston.ac.ukiupac.orgrsc.org This stoichiometric conversion is represented by the general reaction:

(PhO)P + ROOH → (PhO)P=O + ROH iupac.org

This behavior contrasts with that of some cyclic phosphites, which can decompose hydroperoxides in a catalytic manner. researchgate.netrsc.org The stoichiometric nature of the reaction between this compound and hydroperoxides underscores its direct consumption in the antioxidant process.

The stoichiometry of the reaction between this compound and cumene hydroperoxide has been experimentally determined, as shown in the table below.

Table 1: Stoichiometry of this compound-Cumene Hydroperoxide Reaction aston.ac.uk

| [Phosphite] (mole) | CHP Destroyed (mole) | Phosphite : CHP Mole Stoichiometry |

| 0.0255 | 0.025 | 1:0.98 |

| 0.0478 | 0.053 | 1:1.11 |

| 0.1003 | 0.104 | 1:1.04 |

| 0.2050 | 0.200 | 1:0.98 |

This data consistently indicates an approximate 1:1 stoichiometric ratio between this compound and cumene hydroperoxide.

Catalytic Decomposition Pathways of Hydroperoxides

This compound reacts stoichiometrically with hydroperoxides, such as 1-methyl-1-phenylethyl hydroperoxide, leading to their reduction to corresponding alcohols. uni.luereztech.com The fundamental step in this process is proposed to involve a nucleophilic displacement by the phosphite on the hydroxyl group of the hydroperoxide. This reaction is characterized by a 1:1 stoichiometry, where the phosphite effectively abstracts the hydroxyl oxygen. wikipedia.org Studies suggest a polar, rather than radical, mechanism for this reduction, which occurs rapidly even in non-polar solvents. wikipedia.org

Formation of Active Catalytic Species

In the context of hydroperoxide decomposition, the formation of active catalytic species involving this compound is preceded by a faster, second-order reaction. This initial reaction occurs between the phosphite and the hydroperoxide, converting the phosphite into its active catalytic form. Notably, this process requires four molecules of hydroperoxide for each molecule of this compound to generate the active catalytic species. ereztech.com

Addition Reactions and Complex Formations

This compound engages in various addition reactions and forms complexes, highlighting its utility in organic synthesis and as a source for reactive intermediates.

Theoretical investigations using density functional theory (DFT), specifically the M062X method, have explored the mechanistic pathways for the addition of this compound to β-nitrostyrenes. fishersci.casigmaaldrich.comwikipedia.orgnih.gov These studies propose three plausible reaction mechanisms, often denoted as pathways A, B, and C:

Pathway A: Involves the addition of this compound to the β-position of β-nitrostyrene. fishersci.casigmaaldrich.comwikipedia.orgnih.gov

Pathway B: Describes the addition of the this compound molecule to the oxygen of the nitro group in β-nitrostyrene. fishersci.casigmaaldrich.comwikipedia.orgnih.gov

Pathway C: Suggests the addition of this compound to the nitrogen atom of the β-nitrostyrene compound. fishersci.casigmaaldrich.comwikipedia.orgnih.gov

| Pathway | Description | Overall Energy Barrier (kcal/mol) |

| A | Addition to β-position of β-nitrostyrene | 19.31 |

| B | Addition to oxygen of nitro group | 43.47 |

| C | Addition to nitrogen of β-nitrostyrene | Not reliably obtained |

In Pathway A, an intermediate (a4) can be formed directly through the simultaneous addition of two molecules of this compound to both the oxygen of the nitro group and the beta position of nitrostyrene. sigmaaldrich.com Alternatively, this compound can facilitate the removal of an oxygen atom from the nitro group, leading to the generation of another intermediate (a3) upon the elimination of triphenyl phosphate (B84403). sigmaaldrich.com The conversion of intermediate a2 (B175372) to a3 is identified as the rate-determining step (RDS) in Pathway A due to its highest energy barrier. nih.gov

This compound readily forms a labile 1:1 adduct with ozone at low temperatures, specifically at -78 °C, known as this compound ozonide (TPPO). wikipedia.orgfishersci.comwikidata.org16streets.com This adduct serves as a valuable low-temperature source of singlet oxygen (¹O₂). wikipedia.orgwikidata.orgnih.govnih.gov

The synthesis of TPPO involves bubbling dry ozone through dichloromethane (B109758) while this compound is added dropwise at -78 °C. wikipedia.org The reaction between this compound and ozone proceeds with a 1:1 stoichiometry. fishersci.com The initial product contains pentacovalent phosphorus and exhibits slow decomposition at -70 °C. fishersci.com If this compound is present in excess during the synthesis, TPPO can undergo reduction to this compound oxide and release oxygen gas. wikipedia.org

The utility of TPPO lies in its controlled decomposition to generate singlet oxygen. When TPPO is mixed with amines, such as pyridine (B92270), the ozonide breaks down, releasing singlet oxygen and regenerating this compound. wikipedia.org While a small amount of triphenyl phosphate is also formed during the ozonation of this compound at -78 °C, the reaction between this compound and TPPO to yield additional triphenyl phosphate is too slow at this temperature to account for the initially observed phosphate, suggesting competitive reaction pathways involving an intermediate. 16streets.com The singlet oxygen generated from TPPO decomposition acts as a potent oxygenation agent for various synthetic and mechanistic applications.

This compound is a key reactant in the synthesis of bromotriphenoxyphosphonium bromide, a compound that functions as a brominating agent. wikidata.orgnih.govnih.gov This phosphonium salt is formed through the reaction of this compound with bromine. wikidata.orgnih.govnih.gov

Bromotriphenoxyphosphonium bromide (TPPBr₂) has been successfully employed in Bischler-Napieralski-type cyclizations, facilitating the smooth intramolecular cyclization of substituted β-phenylethylamides to 3,4-dihydroisoquinolines. These reactions proceed under exceptionally mild conditions, often at -60 °C in dichloromethane in the presence of triethylamine (B128534), and involve the formation of iminoyl bromides as intermediates. The superior leaving group properties of bromine contribute to the enhanced efficiency of these reactions when compared to analogous processes using chlorine-based reagents.

Iv. Catalytic Applications of Triphenyl Phosphite in Organic Synthesis

Homogeneous Catalysis

In the realm of homogeneous catalysis, triphenyl phosphite (B83602) serves as a critical ligand, influencing the catalytic activity and selectivity of metal-mediated transformations. wikipedia.orgchemeurope.comatamanchemicals.comchemicalbook.com

Hydrocyanation of Alkenes with Nickel Complexes

Nickel complexes containing triphenyl phosphite ligands are recognized as effective homogeneous catalysts for the hydrocyanation of alkenes. wikipedia.orgchemeurope.comatamanchemicals.comwebsiteonline.cn A representative example is the zero-valent nickel complex, Ni[P(OC₆H₅)₃]₄, which can be synthesized through the displacement of a diene from bis(cyclooctadiene)nickel (Ni(COD)₂) by this compound. wikipedia.orgchemeurope.com These specific nickel complexes are instrumental in facilitating the addition of hydrogen cyanide across carbon-carbon double bonds. wikipedia.orgchemeurope.comatamanchemicals.com

Highly Selective Allylic Alkylation Catalyzed by Iridium Complexes

This compound functions as a key component in highly selective allylic alkylation reactions involving carbon nucleophiles, particularly when complexed with iridium. chemicalbook.com A common catalytic system involves [Ir(cod)Cl]₂ in combination with this compound, typically at a P/Ir ratio of 1-2. acs.orguwindsor.ca Mechanistic investigations have indicated that the active catalytic species in these reactions is a monophosphite species. acs.orguwindsor.ca The inherent π-acceptor properties of this compound are crucial, as they promote a carbonium ion character at the substituted allylic terminus, thereby directing the nucleophilic attack to this specific site. acs.org

Construction of Quaternary Carbon Centers

This iridium-catalyzed allylic alkylation methodology, which incorporates this compound, offers an efficient strategy for the construction of quaternary carbon centers. These centers are highly valuable and recurrent structural motifs in complex organic molecules. chemicalbook.comacs.orgcaltech.edunih.gov For instance, the reaction of 1,1-dialkyl-2-propenyl acetates with carbon nucleophiles proceeds with exclusive alkylation at the disubstituted allylic terminus, leading directly to the formation of quaternary carbon centers. acs.org

Alkylated Product Yields and Selectivity

The iridium/triphenyl phosphite catalytic system exhibits high yields and remarkable selectivity in allylic alkylation reactions. Alkylated products have been obtained with yields reaching as high as 89% and 85% in the reactions of certain allylic compounds with carbon nucleophiles. chemicalbook.com More specifically, when (E)-2-alkenyl acetates or 1-substituted 2-propenyl acetates were reacted with dialkyl sodiomalonate in the presence of the [Ir(COD)Cl]₂/P(OPh)₃ system, the products alkylated at the substituted allylic terminus were achieved with 95-99% selectivity. acs.org The stereochemistry of the allyl system significantly impacts the regioselectivity of these reactions. For example, in contrast to the (E)-isomers, the reaction of (Z)-2-alkenyl acetates predominantly yields products alkylated at the unsubstituted allylic terminus. acs.orguwindsor.ca

Dehydration of Carbohydrates to 5-Hydroxymethylfurfural (B1680220)

Research into the catalytic dehydration of carbohydrates to produce 5-hydroxymethylfurfural (5-HMF) has explored various phosphorus-based compounds as potential catalysts.

Catalyst Activity in Fructose (B13574) Dehydration

In studies specifically investigating the dehydration of fructose to 5-HMF, this compound (TPP) was evaluated for its catalytic activity. However, under the optimized reaction conditions employed, no formation of 5-HMF was observed when this compound was utilized as the catalyst. acs.org

Role of P=O Functionality in Catalysis

The presence of the P=O functionality, often formed during the catalytic cycle, plays a crucial role in the catalytic activity of this compound, particularly in dehydration reactions. For instance, in the dehydration of carbohydrates to 5-hydroxymethylfurfural (5-HMF), the phosphorus atom of the catalyst, in this case, triphenyl phosphate (B84403) (TPPO, a related compound with a P=O bond), initially interacts with the hydroxyl groups of the carbohydrate (e.g., fructose) to facilitate water removal due to the high affinity of oxygen for phosphorus bond formation. acs.org This interaction is a critical step in initiating the reaction. acs.org Control experiments, including 31P NMR studies, suggest that the P=O group in TPPO initiates the dehydration of fructose to 5-HMF. acs.org The higher activity observed with TPPO compared to other phosphorus-based catalysts like H₃PO₃, H₃PO₄, and triphenylphosphine (B44618) (TPP, without a P=O bond) is attributed to the readily interacting P=O group with hydroxyl groups of carbohydrates. acs.org

Solvent Effects in Catalytic Dehydration (e.g., DMSO)

Solvents significantly influence the yield and efficiency of catalytic dehydration reactions involving this compound. In the dehydration of fructose to 5-HMF, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have demonstrated superior performance. acs.orgmdpi.com The presence of the –S=O group in DMSO is believed to accelerate the dehydration reaction compared to other solvents. acs.org DMSO's effectiveness is also attributed to its good microwave absorbing ability and its ability to assemble firmly to hydrogen atoms of the hydroxyl groups in fructose, which helps prevent reversion and polymerization products. mdpi.com Furthermore, DMSO molecules around the C1 atom of 5-HMF can hinder 5-HMF rehydration and the formation of by-products. mdpi.com

For example, in the catalytic dehydration of fructose to 5-HMF using triphenyl phosphate as a catalyst, an 88% yield of 5-HMF was achieved at 100 °C in DMSO. acs.orgacs.org

| Solvent | Fructose Conversion (%) | 5-HMF Yield (%) |

| DMSO | High | 88 acs.orgacs.org |

| Other | Varied | Lower acs.org |

Peptide Coupling Agent

This compound is employed as a peptide coupling agent, facilitating the formation of peptide bonds. atamanchemicals.comottokemi.comchemdad.comscientificlabs.co.uk This application is crucial in peptide synthesis, where the efficient and controlled formation of amide linkages between amino acids is essential. researchgate.net Its use in combination with other reagents, such as imidazole, has been demonstrated for peptide synthesis at room temperature. tandfonline.com

Synthesis of Aromatic Amides via Direct Condensation

This compound is an effective reagent for the direct condensation synthesis of aromatic amides from carboxylic acids and amines. tandfonline.comresearchgate.net This method offers an alternative to classic synthesis routes that can be difficult to perform and may involve highly toxic reagents. tandfonline.comlew.ro

A notable reagent system for the direct condensation of aromatic amides is the combination of this compound (TPP) and 4-dimethylaminopyridine (B28879) (4-DMAP). tandfonline.comresearchgate.net This system allows for the synthesis of aromatic amides in high to moderate yields at room temperature, typically over three days, using pyridine (B92270) as a solvent. tandfonline.comresearchgate.net The mechanism is proposed to involve an acyloxy N-phosphonium salt of 4-DMAP, similar to mechanisms observed with TPP and pyridine. tandfonline.com 4-DMAP, a derivative of pyridine, acts as a useful nucleophilic catalyst in various reactions, including esterifications. wikipedia.orgfishersci.ca

| Reagent System | Reaction Conditions | Yield Range (%) |

| This compound-4-DMAP tandfonline.comresearchgate.net | Room temperature, pyridine solvent, 3 days tandfonline.comresearchgate.net | 72-92 tandfonline.com |

This compound-4-Dimethylaminopyridine Reagent System

Use in Polymerization Processes

This compound is utilized in various polymerization processes, primarily as a stabilizer and antioxidant. chemdad.comriverlandtrading.comacs.orguvabsorber.comintergoods.net It helps prevent the degradation and discoloration of polymers during processing and storage. riverlandtrading.com

Key applications in polymerization include:

Stabilizer and Antioxidant : this compound is commonly used as a stabilizer and antioxidant in the polymerization of vinyl chloride and other monomers, as well as in polyethylene (B3416737), polypropylene (B1209903), polystyrene, and synthetic rubber. chemdad.comriverlandtrading.comacs.orguvabsorber.com It enhances the effect of polymerization catalysts in some polyolefin processes. uvabsorber.comintergoods.net

Ligand in Organometallic Chemistry : It serves as a ligand in organometallic chemistry, forming complexes with metals such as nickel, palladium, and platinum. atamanchemicals.comchemdad.compcc.eu These complexes act as homogeneous catalysts in various organic syntheses, including hydrocyanation of alkenes, alkylation, olefination, cycloaddition, Wittig-Heck reaction, and Stille coupling reaction. atamanchemicals.comchemdad.compcc.eu For example, nickel complexes of this compound are homogeneous catalysts for the hydrocyanation of alkenes. atamanchemicals.comottokemi.comchemdad.com

Polycondensation Reactions : this compound, often in conjunction with pyridine, is used as a condensing agent in the direct polycondensation for the synthesis of aromatic polyamides and copolyamides. capes.gov.brresearchgate.net This method has been used to prepare poly(amide-imide)s with high molecular weights. researchgate.netcapes.gov.br

Ligand Design and Coordination Chemistry

This compound (TPP), with the chemical formula P(OC₆H₅)₃, is a significant ligand in coordination chemistry due to its unique electronic and steric properties. It serves as a versatile component in the design of various metal complexes, influencing their reactivity and catalytic performance in organic synthesis.

Formation of Zero-Valent Metal Complexes (e.g., M[P(OC₆H₅)₃]₄ for M = Ni, Pd, Pt)

TPP readily forms stable zero-valent metal complexes, exemplified by the general formula M[P(OC₆H₅)₃]₄, where M can be nickel (Ni), palladium (Pd), or platinum (Pt). fishersci.atwikipedia.org For instance, the nickel complex, Ni[P(OC₆H₅)₃]₄, is a colorless solid with a melting point of 147 °C. wikipedia.org These types of complexes have been identified as homogeneous catalysts, particularly in reactions such as the hydrocyanation of alkenes. fishersci.atwikipedia.org

Displacement Reactions in Complex Synthesis (e.g., from Bis(cyclooctadiene)nickel)

The synthesis of zero-valent metal-TPP complexes often involves ligand displacement reactions. A prominent example is the preparation of Ni[P(OC₆H₅)₃]₄ through the displacement of diene ligands from bis(1,5-cyclooctadiene)nickel (Ni(COD)₂). fishersci.atwikipedia.org This reaction proceeds as follows:

Ni(COD)₂ + 4 P(OC₆H₅)₃ → Ni[P(OC₆H₅)₃]₄ + 2 COD fishersci.at

This process demonstrates the ability of this compound to displace ligands with lower binding affinities, leveraging the inherent reactivity of metal-diene complexes as precursors for new catalytic systems. americanelements.com

Iron(0) and Iron(II) Complexes (e.g., Dihydride H₂Fe[P(OC₆H₅)₃]₄)

Beyond Group 10 metals, this compound is also known to form a variety of iron(0) and iron(II) complexes. fishersci.atwikipedia.org An illustrative example is the dihydride complex, H₂Fe[P(OC₆H₅)₃]₄. fishersci.atwikipedia.org The formation of such complexes highlights TPP's versatility in stabilizing different oxidation states of transition metals, which is crucial for diverse catalytic applications.

Modulation of Electron Density in Metal-Ligand Interactions

Phosphorus-containing ligands, including this compound, play a critical role in modulating the electron density at the metal center through their dual σ-donor and π-acceptor capabilities. As a σ-donor, TPP donates its lone pair electrons to the metal. Concurrently, as a π-acceptor, it engages in π-backbonding, where the metal donates π electrons into the empty 3d orbitals of the phosphorus atom. This back-donation effectively adds electron density to an antibonding molecular orbital of the ligand. The extent of this backbonding is influenced by the electronegativity of the substituents on the phosphorus, with more electronegative groups leading to stronger backbonding. This intricate interplay of electron donation and acceptance directly impacts the electron density on the central metal, which in turn can significantly affect the electrochemical and photophysical properties of the resulting metal complexes.

Stereoselectivity Enhancement with TPP as an Axial Ligand

This compound has been observed to enhance stereoselectivity in certain organic reactions when acting as an axial ligand. For instance, in silane (B1218182) addition reactions, the presence of this compound led to an increase in enantioselectivity, improving the enantiomeric excess (ee) from 50% to 66%. ereztech.com This particular observation is notable as it represents one of the few instances where an axial ligand contributes to an increase in enantioselectivity. ereztech.com This finding suggests that the strategic design of phosphorus ligands, potentially as pendant chains on equatorial backbones, could offer a pathway to control axial ligand binding and, consequently, influence the stereochemical outcome of catalytic processes. ereztech.com

V. Theoretical and Computational Chemistry Studies of Triphenyl Phosphite

Conformational Flexibility and Molecular Structure

The inherent flexibility of triphenyl phosphite (B83602) (TPP) arises from the rotational freedom around its P-O and C-O bonds, leading to a complex conformational energy landscape. Theoretical and computational studies, primarily employing Density Functional Theory (DFT) calculations, have been crucial in mapping this landscape and identifying stable molecular structures. acs.orgresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Conformation

DFT calculations have provided detailed insights into the preferred conformations of TPP, both in isolated (gas) and condensed (crystal) states. These computational approaches allow for the prediction of molecular geometries, relative energies, and dipole moments of various conformers. acs.orgscispace.com

Identification of Stable Conformers in Gas and Crystal States